![molecular formula C19H18F3NO4 B2707270 ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-ethoxybenzoate CAS No. 1794844-14-6](/img/structure/B2707270.png)
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-ethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-ethoxybenzoate” is a complex organic molecule. It contains a trifluoromethyl group, which is a common motif in many pharmaceuticals and agrochemicals due to its ability to modify the chemical and physical properties of the molecules .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the carbamoyl group and the 2-ethoxybenzoate group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The trifluoromethyl group is known to be quite stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Synthesis of Diverse Chemical Structures
The chemical serves as a versatile intermediate for synthesizing a broad array of trifluoromethyl heterocycles, leveraging rhodium(II) or copper(II) catalyzed reactions. This methodology enables the efficient generation of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, highlighting its utility in creating complex chemical entities from relatively simple precursors (Honey et al., 2012).
Potential in Medical Imaging
This compound has contributed to the development of novel benzoxazole derivatives as positron emission tomography (PET) probes. These probes are designed for imaging cerebral β-amyloid plaques in Alzheimer's disease, demonstrating high affinity for Aβ(1-42) aggregates. The studies underline the probes' potential for aiding in the early detection and monitoring of Alzheimer's disease progression (Cui et al., 2012).
Environmental and Health Safety
The relevance of this chemical extends into the environmental and health safety domain, particularly concerning the monitoring and assessment of parabens and their derivatives in water treatment processes. Studies indicate that while parabens like methylparaben and propylparaben are predominantly found in surface waters, their degradation products, such as p-hydroxybenzoic acid, can be effectively removed through advanced water treatment processes. This research underscores the importance of understanding the environmental fate and treatment efficacy of chemical compounds introduced into aquatic ecosystems (Li et al., 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2-ethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO4/c1-2-26-16-10-6-4-8-14(16)18(25)27-12-17(24)23-11-13-7-3-5-9-15(13)19(20,21)22/h3-10H,2,11-12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEBOANQIHXLOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

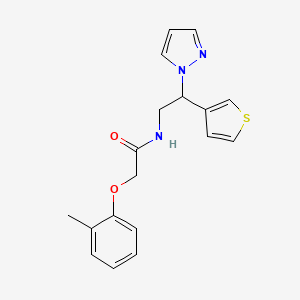
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2707189.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-methoxy-N-methylnaphthalene-2-carboxamide](/img/structure/B2707190.png)
![Ethyl 3-[(4-methoxyphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate](/img/structure/B2707195.png)
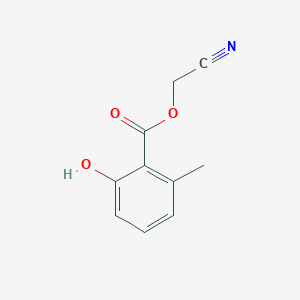
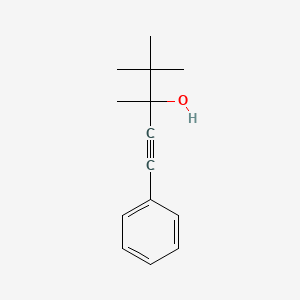

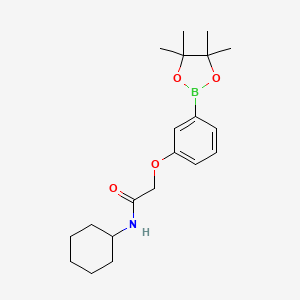
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2707200.png)

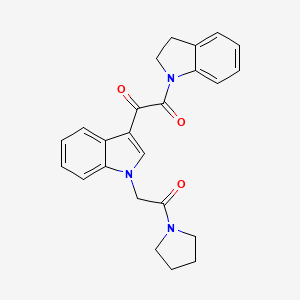
![2-(1-ethyl-1H-pyrazole-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2707205.png)
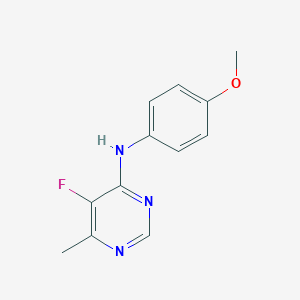
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2707208.png)